molecular formula C9H8BrNO2 B12095681 2H-Indol-2-one, 7-bromo-1,3-dihydro-4-methoxy- CAS No. 1360965-18-9

2H-Indol-2-one, 7-bromo-1,3-dihydro-4-methoxy-

Cat. No.: B12095681
CAS No.: 1360965-18-9
M. Wt: 242.07 g/mol
InChI Key: UJSAPVAWPVAPIS-UHFFFAOYSA-N
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Description

2H-Indol-2-one, 7-bromo-1,3-dihydro-4-methoxy- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one, 7-bromo-1,3-dihydro-4-methoxy- typically involves the bromination of 2H-Indol-2-one followed by methoxylation. One common method is the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide (NaOMe) to produce 7-bromo-4-(methoxymethyl)-2-methylindole . This compound can then be further modified to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and methoxylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one, 7-bromo-1,3-dihydro-4-methoxy- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.

    Coupling Reactions: It can participate in coupling reactions to form complex molecules.

Common Reagents and Conditions

    Sodium Methoxide (NaOMe): Used for methoxylation reactions.

    Tributyltin Hydride (Bu3SnH): Used for reduction reactions.

    Palladium Catalysts: Used in coupling reactions.

Major Products

The major products formed from these reactions include various substituted indoles, quinones, and dihydro derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

2H-Indol-2-one, 7-bromo-1,3-dihydro-4-methoxy- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 7-bromo-1,3-dihydro-4-methoxy- involves its interaction with specific molecular targets and pathways. The compound’s bromine and methoxy groups enhance its binding affinity to various receptors and enzymes, leading to its biological effects. For example, it may inhibit viral replication by binding to viral enzymes or induce apoptosis in cancer cells by interacting with cellular pathways .

Properties

CAS No.

1360965-18-9

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

7-bromo-4-methoxy-1,3-dihydroindol-2-one

InChI

InChI=1S/C9H8BrNO2/c1-13-7-3-2-6(10)9-5(7)4-8(12)11-9/h2-3H,4H2,1H3,(H,11,12)

InChI Key

UJSAPVAWPVAPIS-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CC(=O)NC2=C(C=C1)Br

Origin of Product

United States

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